[1-(Benzoylamino)cyclohexyl]acetic acid
Description
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-(1-benzamidocyclohexyl)acetic acid |
InChI |
InChI=1S/C15H19NO3/c17-13(18)11-15(9-5-2-6-10-15)16-14(19)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H,17,18) |
InChI Key |
NYFWSIHUQWOOCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Gabapentin (2-[1-(Aminomethyl)cyclohexyl]acetic Acid)
- Molecular Formula: C₉H₁₇NO₂ .
- Key Features: The aminomethyl group at the 1-position enhances water solubility via protonation, while the acetic acid moiety contributes to hydrogen bonding.
- Pharmacology: Gabapentin is a γ-aminobutyric acid (GABA) analog with anticonvulsant and analgesic properties. It is absorbed via the L-amino acid transporter system, with bioavailability decreasing at higher doses due to saturable transport .
- Metabolism: Not extensively metabolized; excreted renally with a half-life of 5–7 hours .
2-[1-(4-Chlorobenzenesulfonamidomethyl)cyclohexyl]acetic Acid
- Molecular Formula: C₁₅H₂₀ClNO₄S .
- The 4-chlorophenyl moiety increases lipophilicity and may enhance receptor binding.
- Applications : Sulfonamide derivatives are often explored for antimicrobial or enzyme inhibitory activity, though specific data for this compound are unavailable .
2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetic Acid
- Molecular Formula: C₁₀H₁₇NO₃ .
- This structure may influence solubility and metabolic pathways compared to benzoylamino derivatives.
Fmoc-Protected Analogs (e.g., 2-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic Acid)
- Molecular Formula: C₂₄H₂₅NO₄ .
- Key Features : The Fmoc group is commonly used in peptide synthesis for amine protection. Such derivatives are intermediates in drug development, highlighting synthetic strategies for modifying the cyclohexyl-acetic acid scaffold .
Physicochemical Properties
| Compound | Molecular Weight | Substituent | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|
| [1-(Benzoylamino)cyclohexyl]acetic acid | 261.32 g/mol | Benzoylamino | Low (lipophilic) | ~2.5 |
| Gabapentin | 171.24 g/mol | Aminomethyl | High (polar) | ~1.0 |
| 2-[1-(4-Chlorobenzenesulfonamido)... | 345.84 g/mol | Sulfonamido | Moderate | ~2.8 |
| 2-[1-(2-Amino-2-oxoethyl)... | 199.25 g/mol | Amino-oxoethyl | High (polar) | ~-0.5 |
Notes:
- Sulfonamide derivatives exhibit intermediate solubility due to their polar yet aromatic substituents .
Pharmacological and Metabolic Considerations
- Hypothetical Profile for this compound: Absorption: Likely slower due to higher lipophilicity; may require passive diffusion. Metabolism: The benzoyl group could undergo hepatic hydrolysis or cytochrome P450-mediated oxidation, increasing metabolic complexity compared to Gabapentin . Toxicity: Benzoylamino derivatives may pose hepatotoxicity risks if metabolized to reactive intermediates, unlike the inert profile of Gabapentin .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for [1-(Benzoylamino)cyclohexyl]acetic acid, and how can reaction efficiency be optimized?
- Methodology : Multi-step synthesis is typically employed. For example:
Cyclohexyl backbone preparation : Start with cyclohexane derivatives and introduce acetic acid moieties via alkylation or condensation reactions .
Benzoylamino functionalization : Use coupling agents like HATU or DCC to attach benzoyl groups to the amino-substituted cyclohexyl core .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 eq. of coupling agents) and temperature (20–40°C) to improve yields (typically 60–85%) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to assess purity (>95%) .
- NMR : Confirm structure via characteristic peaks (e.g., δ 1.2–1.8 ppm for cyclohexyl protons; δ 2.3–2.5 ppm for acetic acid CH₂) .
- X-ray Crystallography : Resolve crystal packing motifs (e.g., R₂²(8) hydrogen-bonded rings) for absolute configuration validation .
Q. What physicochemical properties are critical for the compound’s bioavailability?
- Key Properties :
- pKa : ~3.8–4.2 (carboxylic acid group) and ~8.5–9.0 (benzoylamino group), influencing solubility and membrane permeability .
- LogP : ~1.5–2.0 (moderate lipophilicity), optimized for blood-brain barrier penetration in neurological studies .
- Solubility : ~2–5 mg/mL in aqueous buffers at pH 7.4; improve via co-solvents (e.g., PEG 400) or salt formation .
Advanced Research Questions
Q. How do structural modifications influence pharmacological activity in derivatives of this compound?
- Structure-Activity Relationship (SAR) Insights :
| Substituent | Biological Activity | Source |
|---|---|---|
| Oxazole ring addition | Enhanced antimicrobial activity | |
| Hydroxy group at C3 | Improved anti-inflammatory response | |
| Methylation of amino group | Reduced CNS penetration |
- Methodology : Introduce substituents via reductive amination or click chemistry. Screen activity using in vitro assays (e.g., COX-2 inhibition for anti-inflammatory effects) .
Q. How can contradictions in biological activity data across studies be resolved?
- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity.
- Resolution Strategies :
Standardize protocols : Use identical cell lines (e.g., RAW 264.7 for inflammation studies) and solvent controls .
Re-analytical validation : Re-test disputed batches via LC-MS to confirm purity and degradation products .
Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What challenges arise in assessing ADME properties of this compound analogs?
- Key Challenges :
- Metabolic Stability : Cytochrome P450-mediated oxidation of the benzoyl group reduces half-life (t₁/₂ = 2–4 hours in hepatic microsomes) .
- Solubility-Lipophilicity Balance : High LogP (>2.5) analogs show poor aqueous solubility, requiring nanoformulation .
Q. How can computational methods aid in target identification for this compound?
- Approaches :
- Molecular Docking : Identify binding affinity to voltage-gated calcium channels (e.g., α2δ subunit, a known Gabapentin target) .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to predict interactions with enzymes like COX-2 .
- Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
